molecular formula C18H16N2OS B4419283 5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile

5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B4419283
M. Wt: 308.4 g/mol
InChI Key: ZJECMLPOSCPQNI-RMKNXTFCSA-N
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Description

5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-acetyl-6-methylpyridine with 3-phenylprop-2-en-1-thiol under specific conditions to introduce the sulfanyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, other nitrile derivatives.

Scientific Research Applications

5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, while the nitrile and acetyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile: Similar structure but with a thio group instead of a sulfanyl group.

    6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile: Lacks the acetyl group.

    5-acetyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile: Lacks the methyl group.

Uniqueness

The unique combination of functional groups in 5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-17(14(2)21)11-16(12-19)18(20-13)22-10-6-9-15-7-4-3-5-8-15/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJECMLPOSCPQNI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC=CC2=CC=CC=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C(=N1)SC/C=C/C2=CC=CC=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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